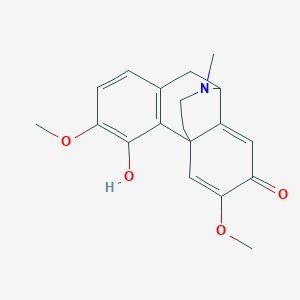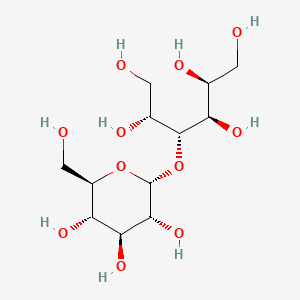
Sinoacutine
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Salutaridine is synthesized from the alkaloid ®-reticuline through the action of the enzyme salutaridine synthase . The conversion involves an oxidative cyclization reaction. The subsequent reduction of salutaridine to salutaridinol is catalyzed by the enzyme salutaridine reductase (SalR), with the reduction of NADPH to NADP+ .
Industrial Production Methods
Industrial production of salutaridine typically involves the cultivation of opium poppy plants and the extraction of the compound from the plant material. The biosynthetic pathway in the plant is harnessed to produce salutaridine in significant quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Salutaridine undergoes various chemical reactions, including:
Oxidation: Salutaridine can be oxidized to form salutaridinol.
Reduction: The reduction of salutaridine to salutaridinol is a key step in its biosynthesis.
Substitution: It can undergo substitution reactions, particularly involving its methoxy groups.
Common Reagents and Conditions
Oxidation: Enzyme salutaridine synthase is used for the oxidative cyclization of ®-reticuline to salutaridine.
Reduction: Enzyme salutaridine reductase (SalR) and NADPH are used for the reduction of salutaridine to salutaridinol.
Major Products Formed
Salutaridinol: Formed by the reduction of salutaridine.
Applications De Recherche Scientifique
Salutaridine has several scientific research applications:
Mécanisme D'action
Salutaridine exerts its effects through its role in the biosynthesis of morphine. It is converted to salutaridinol by the enzyme salutaridine reductase (SalR), which then undergoes further transformations to produce morphine . The molecular targets and pathways involved include the enzymes salutaridine synthase and salutaridine reductase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thebaine: Another morphinan alkaloid present in the opium poppy.
Codeine: A morphinan alkaloid derived from thebaine.
Morphine: The end product of the biosynthetic pathway involving salutaridine.
Uniqueness
Salutaridine is unique due to its specific role as an intermediate in the biosynthesis of morphine. Its structure and reactivity are distinct from other morphinan alkaloids, making it a crucial compound in the production of pain management drugs .
Propriétés
IUPAC Name |
3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTRUVGBZQJVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-hydroxyethyl-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]sulfamoyl]benzoic acid ethyl ester](/img/structure/B1215827.png)
![N-(2-furanylmethyl)-1-(phenylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1215828.png)



![1-[Methoxy(methyl)phosphoryl]sulfanylhexane](/img/structure/B1215838.png)




